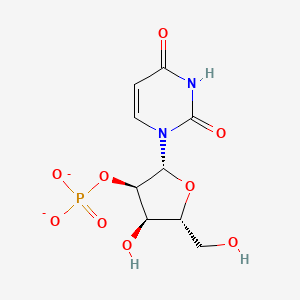

Uridine 2'-phosphate(2-)

Description

Properties

Molecular Formula |

C9H11N2O9P-2 |

|---|---|

Molecular Weight |

322.17 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |

InChI Key |

HQIDPEYTETUCNF-XVFCMESISA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Pathways and Neurotransmitter Synthesis

Uridine 2'-phosphate(2-) plays a crucial role in the synthesis of phospholipids, particularly phosphatidylcholine, which is essential for cellular membrane integrity and function. Research indicates that uridine supplementation can enhance the levels of cytidine-5'-diphosphate choline (CDP-choline) in the brain, which is a precursor for phosphatidylcholine synthesis.

Case Study: Gerbil Model

- In a study involving gerbils, oral administration of uridine-5'-monophosphate (UMP) led to significant increases in brain CDP-choline levels within 30 minutes of administration. Plasma uridine levels rose from 6.6 µM to 32.7 µM, demonstrating the compound’s efficacy in enhancing membrane phosphatide synthesis .

Cardiovascular Applications

Uridine 2'-phosphate(2-) has been investigated for its cardioprotective effects during ischemic events. Studies have shown that uridine and its derivatives can improve cardiac contractility and coronary flow under ischemic conditions.

Case Study: Isolated Rat Heart

- In experiments with isolated rat hearts subjected to regional ischemia, uridine and UMP were found to induce positive inotropic effects without affecting heart rate. The compounds helped prevent contracture development, suggesting their potential as therapeutic agents in myocardial ischemia .

Antitumor Activity

Research has explored the potential of uridine 2'-phosphate(2-) as an inhibitor of ribonuclease enzymes, which are implicated in various cancers. The binding interactions between uridine derivatives and ribonucleases have been characterized through kinetic studies and X-ray crystallography.

Case Study: Bovine Seminal Ribonuclease

- A study mapped the active site of bovine seminal ribonuclease using uridine 2'-phosphate(2-) as a ligand. The findings indicated that this compound could act as a potent inhibitor, providing insights into its potential therapeutic applications in cancer treatment .

Metabolic Effects and Thermoregulation

Uridine 2'-phosphate(2-) has been linked to metabolic processes, particularly in glucose and lipid metabolism. High doses of uridine have been shown to influence thermoregulation during fasting states.

Research Findings

- Studies suggest that uridine may play a role in modulating body temperature and metabolic responses under caloric restriction conditions, indicating its broader implications in metabolic health .

Pharmacological Implications

The pharmacokinetic properties of uridine 2'-phosphate(2-) have been evaluated for oral bioavailability, highlighting its potential as a therapeutic agent.

Pharmacokinetic Insights

- Predictions regarding absorption, distribution, metabolism, and excretion suggest that uridine derivatives exhibit favorable profiles for oral administration, making them promising candidates for drug development .

Data Summary Table

Preparation Methods

Fermentation-Based Approaches

A patent detailing uridine 5'-diphosphate (UDP) synthesis via brewer's yeast fermentation offers a potential template for 2'-phosphate production. Key steps include:

-

Substrate preparation : High-purity uridine (≥98%) is mixed with sodium dihydrogen phosphate, glucose, and magnesium sulfate.

-

Fermentation : Brewer's yeast (Saccharomyces cerevisiae) is incubated with substrates at 35–40°C and pH 6.6–7.0 for 2–4 hours.

-

Post-fermentation processing : Microfiltration (0.1 μm ceramic membranes) removes proteins, followed by ion-exchange chromatography and alcohol precipitation.

Hypothetical adaptation for 2'-phosphate :

-

Engineer yeast strains to express 2'-specific kinases or mutases.

-

Optimize fermentation conditions to favor 2'- over 5'-phosphorylation.

-

Use anion-exchange resins with high selectivity for 2'-phosphorylated isomers.

Chemical Phosphorylation Techniques

Chemical synthesis provides precise control over regioselectivity through protective group strategies. The 2'-OH group is activated for phosphorylation while shielding the 3'- and 5'-positions.

Protective Group Strategies

A protocol for uridine 2'-carbamate synthesis demonstrates the utility of silyl protection:

-

3',5'-Di-O-TBDMS protection : 3',5'-hydroxyls are shielded with tert-butyldimethylsilyl (TBDMS) groups.

-

2'-OH activation : Treatment with 1,1'-carbonyldiimidazole (CDI) forms a reactive imidazole carbamate intermediate.

-

Phosphorylation : Replace the carbamate with a phosphate group using phosphoramidite or H-phosphonate chemistry.

Example reaction sequence :

Direct Phosphorylating Agents

-

Phosphorus oxychloride (POCl₃) : Reacts with unprotected uridine in trimethyl phosphate, but yields a mixture of 2'-, 3'-, and 5'-phosphates.

-

Regioselective control : Use bulky bases (e.g., 1,2,4-triazole) to favor 2'-phosphorylation.

Typical conditions :

-

Solvent: Anhydrous pyridine or DMF.

-

Temperature: 0–4°C to minimize side reactions.

-

Yield: ~30–40% (hypothetical, based on analogous 5'-phosphorylation).

Solid-Phase Oligonucleotide Synthesis

Uridine 2'-phosphate(2-) can be incorporated into oligonucleotides via phosphoramidite chemistry, followed by cleavage and purification.

Phosphoramidite Synthesis

-

Protect 3'- and 5'-OH groups : Use TBDMS or acetyl groups.

-

Activate 2'-OH : Convert to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

-

Oligonucleotide assembly : Incorporate the 2'-phosphoramidite into RNA strands using automated synthesizers.

Post-synthesis processing :

-

Cleavage : Ammonium hydroxide (55°C, 5–12 hours) releases the oligonucleotide.

-

Deprotection : Fluoride ions (e.g., TBAF) remove silyl groups.

-

Purification : Anion-exchange HPLC isolates uridine 2'-phosphate(2-).

Microbial Production via Engineered Strains

Metabolic engineering of E. coli or Bacillus subtilis could enable de novo synthesis of uridine 2'-phosphate(2-). Key steps include:

-

Overexpression of salvage pathway enzymes : Uridine phosphorylase and 2'-specific kinases.

-

Knockout of competing pathways : Eliminate 5'-kinases (e.g., udk gene deletion).

-

Fermentation optimization : Carbon source (glucose vs. glycerol), dissolved oxygen, and pH control.

Hypothetical yield : 10–20 mg/L (based on analogous nucleoside phosphate production).

Comparative Analysis of Methods

Q & A

Q. What steps reconcile discrepancies in uridine 2'-phosphate(2-)’s spectroscopic signatures across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.